N-METHYL-3-FLUOROBENZYLAMINE HYDROCHLORIDE

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

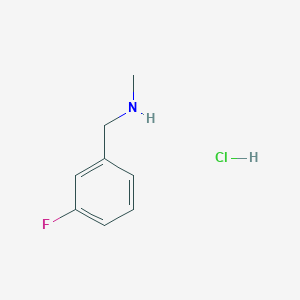

N-METHYL-3-FLUOROBENZYLAMINE HYDROCHLORIDE is a chemical compound with the molecular formula C8H11ClFN. It is a derivative of benzylamine, where the benzyl group is substituted with a fluorine atom at the third position and a methyl group on the nitrogen atom. This compound is often used in organic synthesis and various chemical reactions due to its unique properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

N-METHYL-3-FLUOROBENZYLAMINE HYDROCHLORIDE can be synthesized through several methods. One common synthetic route involves the reaction of 3-fluorobenzyl chloride with methylamine. The reaction typically occurs in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The resulting product is then purified and converted to its hydrochloride salt form.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactions. The process includes the use of automated reactors and precise control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity of the final product. The compound is then subjected to crystallization or distillation to obtain the pure hydrochloride salt.

Análisis De Reacciones Químicas

Types of Reactions

N-METHYL-3-FLUOROBENZYLAMINE HYDROCHLORIDE undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atom on the benzyl ring can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boron reagents to form new carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like hydroxide ions, amines, or thiols.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and boron reagents are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzylamines, while coupling reactions can produce complex organic molecules with new carbon-carbon bonds.

Aplicaciones Científicas De Investigación

N-Methyl-3-fluorobenzylamine hydrochloride is a chemical compound with diverse applications in scientific research, spanning chemistry, biology, medicine, and industry. Its unique structure and properties make it valuable in various contexts.

Scientific Research Applications

- Chemistry N-Methyl-2,4-dichlorobenzylamine Hydrochloride serves as a building block in the synthesis of complex molecules.

- Biology It is used in studies involving enzyme inhibition and protein interactions.

- Medicine It is used in research on potential therapeutic effects and drug development.

- Industry It is utilized in the production of specialty chemicals and intermediates.

Chemical Reactions Analysis

N-Methyl-2,4-dichlorobenzylamine Hydrochloride undergoes various chemical reactions:

- Oxidation This compound can be oxidized to form corresponding N-oxide derivatives. Common oxidizing agents include hydrogen peroxide and peracids.

- Reduction Reduction reactions can convert it into simpler amine derivatives. Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

- Substitution It can undergo nucleophilic substitution reactions, particularly at the benzyl position. Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) are employed.

Synthesis of related compounds

Mecanismo De Acción

The mechanism of action of N-METHYL-3-FLUOROBENZYLAMINE HYDROCHLORIDE involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of its use.

Comparación Con Compuestos Similares

Similar Compounds

N-METHYL-3-CHLOROBENZYLAMINE HYDROCHLORIDE: Similar structure but with a chlorine atom instead of fluorine.

N-METHYL-4-FLUOROBENZYLAMINE HYDROCHLORIDE: Fluorine atom at the fourth position instead of the third.

N-METHYL-3-BROMOBENZYLAMINE HYDROCHLORIDE: Bromine atom instead of fluorine.

Uniqueness

N-METHYL-3-FLUOROBENZYLAMINE HYDROCHLORIDE is unique due to the presence of the fluorine atom at the third position, which imparts distinct electronic and steric properties. This makes it particularly useful in specific chemical reactions and applications where these properties are advantageous .

Actividad Biológica

N-Methyl-3-fluorobenzylamine hydrochloride is a compound of interest in medicinal chemistry, particularly for its biological activities against various pathogens and its potential therapeutic applications. This article explores the compound's mechanisms of action, biological evaluations, and relevant case studies.

Chemical Structure and Properties

This compound is a substituted benzylamine with a methyl group at the nitrogen and a fluorine atom at the meta position of the benzene ring. Its chemical formula can be represented as C9H12ClF.N. The presence of the fluorine atom is significant as it often enhances biological activity and alters pharmacokinetic properties.

Target Pathways

The compound acts primarily through interactions with various biochemical pathways. Notably, it has been shown to inhibit specific proteases, which are critical in the life cycles of certain pathogens. For instance, it has been utilized in synthesizing amino-sulfonamide protease inhibitors that demonstrate significant activity against Mycobacterium tuberculosis with a minimum inhibitory concentration (MIC) of 30 µg/mL.

Biochemical Interactions

This compound has been studied for its role in inhibiting papain-like proteases from coronaviruses, showcasing its potential in antiviral applications. The compound exhibits high binding affinities due to structural features that facilitate its interaction with enzyme active sites .

Antimycobacterial Activity

Research indicates that N-Methyl-3-fluorobenzylamine derivatives possess promising antimycobacterial activity. In a series of tests, N-butyl-3-fluorobenzylamine was identified as particularly potent, emphasizing the importance of substituent positioning on the benzene ring for optimal activity.

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| N-butyl-3-fluorobenzylamine | 30 | Significant antimycobacterial |

| N-Methyl-3-fluorobenzylamine | TBD | Potentially active |

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of N-Methyl-3-fluorobenzylamine on various cancer cell lines. The compound demonstrated growth inhibition rates above 50% across multiple cell lines within the National Cancer Institute's 60-cell line panel .

Case Studies

- Antituberculosis Research : A study highlighted the synthesis of novel derivatives incorporating N-Methyl-3-fluorobenzylamine that showed enhanced activity against Mycobacterium tuberculosis. The structural modifications led to improved efficacy, indicating the importance of fluorinated compounds in drug design.

- Antiviral Applications : Another investigation focused on the compound's ability to inhibit SARS-CoV proteases. The results indicated that certain derivatives exhibited nanomolar potency, suggesting that N-Methyl-3-fluorobenzylamine could serve as a scaffold for developing antiviral agents against coronaviruses .

Propiedades

IUPAC Name |

1-(3-fluorophenyl)-N-methylmethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FN.ClH/c1-10-6-7-3-2-4-8(9)5-7;/h2-5,10H,6H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRDXZDQDUZPTTJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC(=CC=C1)F.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClFN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.